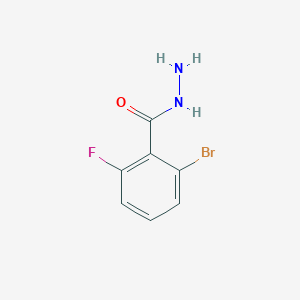

2-Bromo-6-fluorobenzohydrazide

Description

2-Bromo-6-fluorobenzohydrazide is a halogenated aromatic hydrazide derivative characterized by a benzohydrazide backbone substituted with bromine at the 2-position and fluorine at the 6-position of the benzene ring. This compound combines the electron-withdrawing effects of bromine and fluorine, which influence its electronic properties, solubility, and reactivity. The hydrazide functional group (–NH–NH–C=O) enables participation in condensation reactions, chelation, and heterocyclic synthesis, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C7H6BrFN2O |

|---|---|

Molecular Weight |

233.04 g/mol |

IUPAC Name |

2-bromo-6-fluorobenzohydrazide |

InChI |

InChI=1S/C7H6BrFN2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12) |

InChI Key |

XPSFRPITBHGRSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)NN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluorobenzohydrazide typically involves the reaction of 2-bromo-6-fluorobenzoic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Starting Materials: 2-Bromo-6-fluorobenzoic acid and hydrazine hydrate.

Reaction Conditions: Reflux in ethanol or methanol.

Product: this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluorobenzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted by other nucleophiles.

Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Major Products

Hydrazones: Formed from condensation reactions with aldehydes or ketones.

Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-6-fluorobenzohydrazide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Materials Science: It can be used in the development of new materials with specific properties.

Biological Studies: The compound’s derivatives may exhibit biological activities such as antibacterial or antifungal properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorobenzohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites, thereby inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

2-Bromo-6-fluorobenzohydrazide vs. 3-Amino-2-bromo-6-fluorobenzoic Acid

- Structural Differences: The replacement of the hydrazide group (–NH–NH–C=O) with a carboxylic acid (–COOH) and an amino group (–NH₂) in 3-amino-2-bromo-6-fluorobenzoic acid alters its reactivity. The hydrazide group enables nucleophilic attacks and cyclization, while the carboxylic acid favors hydrogen bonding and salt formation .

- Biological Activity: The amino and carboxylic acid groups in the benzoic acid derivative enhance interactions with biological targets, such as enzymes, whereas the hydrazide group may facilitate metal chelation or serve as a precursor for heterocycles like pyrazoles .

Comparison with 2-Bromo-6-fluorobenzothiazole

- Core Structure : The benzothiazole ring in 2-bromo-6-fluorobenzothiazole introduces sulfur and nitrogen heteroatoms, increasing aromaticity and electronic delocalization compared to the benzohydrazide backbone. This enhances its utility in agrochemicals and fluorescence-based applications .

- Reactivity : The thiazole ring participates in electrophilic substitutions, while the hydrazide group in this compound is more reactive toward carbonyl-based condensations .

Functional Group Modifications

Hydrazide Derivatives

- 4-Bromo-2-hydrazinylbenzoic Acid Hydrochloride : The addition of a bromine atom at the 4-position and a hydrazine group at the 2-position reduces steric hindrance compared to this compound, favoring intramolecular hydrogen bonding and crystal packing .

Bromo-Fluoro Substitution

| Compound | Halogen Positions | Key Applications |

|---|---|---|

| This compound | 2-Br, 6-F | Chelation, heterocyclic synthesis |

| 2-Bromo-3-chloro-6-fluorobenzaldehyde | 2-Br, 3-Cl, 6-F | Anticancer agents, enzyme inhibitors |

| 6-Bromo-2-fluoro-3-formylbenzoic acid | 6-Br, 2-F | Electrophilic aromatic substitution |

- Impact of Chlorine Addition: Chlorine in analogs like 2-bromo-3-chloro-6-fluorobenzaldehyde increases electrophilicity and enhances binding to biological targets, as seen in its promising antiproliferative activity against liver carcinoma (IC₅₀ = 2.70 µM) .

Key Research Findings and Data

Table 1: Comparative Analysis of Bromo-Fluoro Hydrazide Analogs

| Compound | Substituents | Key Reactivity | Biological Activity |

|---|---|---|---|

| This compound | 2-Br, 6-F, hydrazide | Condensation, chelation | Under investigation |

| 4-Bromo-2-hydrazinylbenzoic acid HCl | 4-Br, 2-NHNH₂, COOH | Hydrogen bonding, salt formation | Antifungal (analog studies) |

| 3-[(3,5-Dimethylpyrazolyl)methyl]benzohydrazide | Pyrazole, hydrazide | Metal coordination | Antiproliferative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.